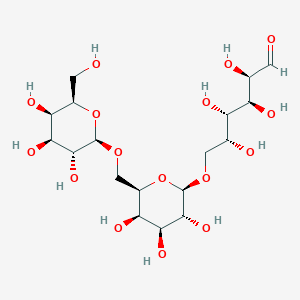
Gal(b1-6)Gal(b1-6)aldehydo-Gal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gal(b1-6)Gal(b1-6)aldehydo-Gal is a complex carbohydrate compound that consists of three galactose units linked together. This compound is a type of oligosaccharide, which plays a crucial role in various biological processes, including cell-cell recognition, signaling, and immune responses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Gal(b1-6)Gal(b1-6)aldehydo-Gal typically involves the stepwise addition of galactose units to form the desired trisaccharide structure. The process begins with the protection of hydroxyl groups on the galactose molecules to prevent unwanted reactions. The protected galactose is then activated using a glycosyl donor, such as a trichloroacetimidate or thioglycoside, under the presence of a Lewis acid catalyst like boron trifluoride etherate. The glycosylation reaction proceeds through the formation of a glycosidic bond between the donor and acceptor molecules. After the formation of the trisaccharide, the protective groups are removed to yield the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated glycan assembly techniques. These methods utilize solid-phase synthesis, where the galactose units are sequentially added to a solid support. The process is highly efficient and allows for the rapid production of complex oligosaccharides with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Gal(b1-6)Gal(b1-6)aldehydo-Gal undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate, sodium periodate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Acyl chlorides, alkyl halides
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Primary alcohols
Substitution: Esters, ethers
Wissenschaftliche Forschungsanwendungen
Gal(b1-6)Gal(b1-6)aldehydo-Gal has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Wirkmechanismus
The mechanism of action of Gal(b1-6)Gal(b1-6)aldehydo-Gal involves its interaction with specific molecular targets, such as lectins and glycan-binding proteins. These interactions can modulate various cellular processes, including signal transduction, cell adhesion, and immune responses. The compound’s structure allows it to bind to specific receptors on the cell surface, triggering downstream signaling pathways that lead to the desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Gal(b1-4)Gal(b1-4)aldehydo-Gal
- Gal(b1-3)Gal(b1-3)aldehydo-Gal
- Gal(b1-2)Gal(b1-2)aldehydo-Gal
Uniqueness
Gal(b1-6)Gal(b1-6)aldehydo-Gal is unique due to its specific glycosidic linkages, which confer distinct biological properties compared to other similar compounds. The (b1-6) linkage is less common and provides unique binding affinities and specificities for glycan-binding proteins, making it valuable for studying specific biological interactions and developing targeted therapeutics .
Eigenschaften
Molekularformel |
C18H32O16 |
|---|---|
Molekulargewicht |
504.4 g/mol |
IUPAC-Name |
(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal |
InChI |
InChI=1S/C18H32O16/c19-1-5(21)9(23)10(24)6(22)3-31-17-16(30)14(28)12(26)8(34-17)4-32-18-15(29)13(27)11(25)7(2-20)33-18/h1,5-18,20-30H,2-4H2/t5-,6+,7+,8+,9+,10-,11-,12-,13-,14-,15+,16+,17+,18+/m0/s1 |
InChI-Schlüssel |
FZWBNHMXJMCXLU-DQCIVCCDSA-N |
Isomerische SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC[C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O)O)O)O)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


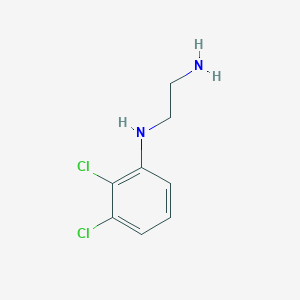

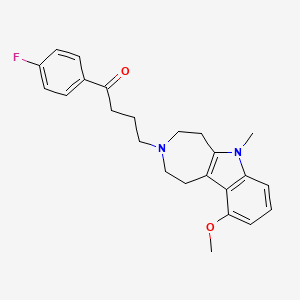
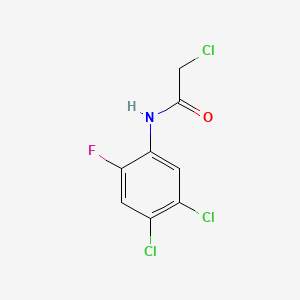
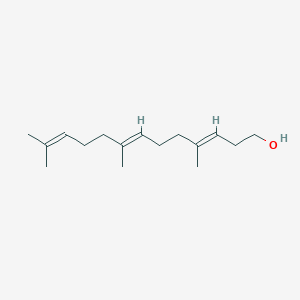
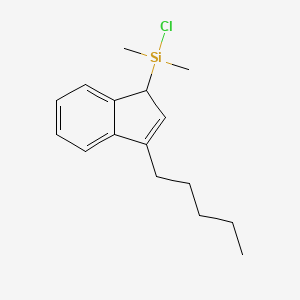
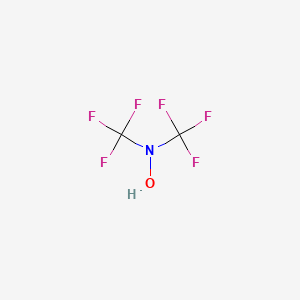
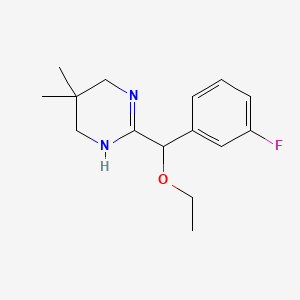
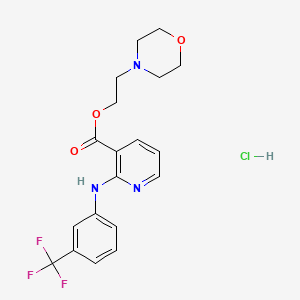
![2-bromo-N-[4-chloro-2-(3-chlorobenzoyl)phenyl]acetamide](/img/structure/B13423099.png)
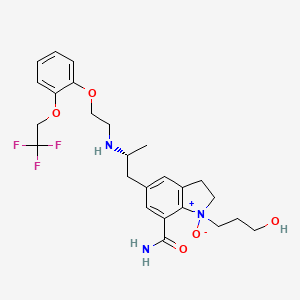
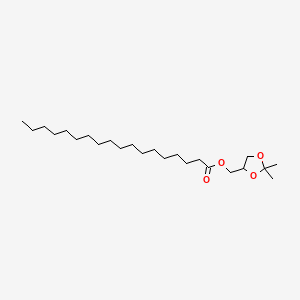
![(6aS)-2,10-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-1,11-diol;hydroxide](/img/structure/B13423111.png)
![(3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl 4-Nitrophenyl Ester Carbonic Acid](/img/structure/B13423112.png)
